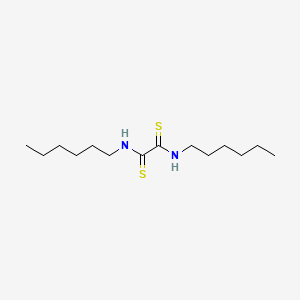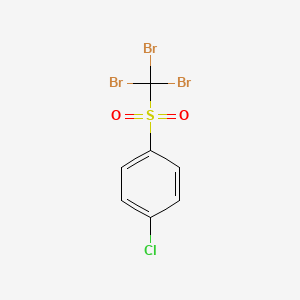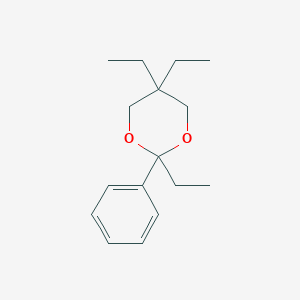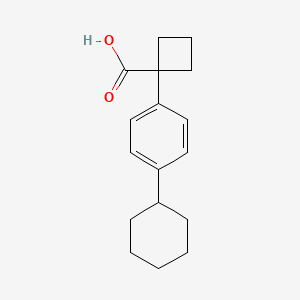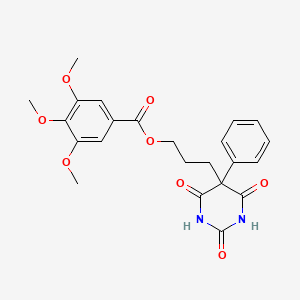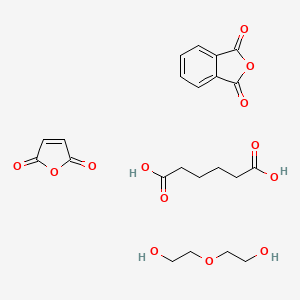![molecular formula C38H34O2Si2 B14688467 Dioxybis[(4-methylphenyl)(diphenyl)silane] CAS No. 31952-40-6](/img/structure/B14688467.png)
Dioxybis[(4-methylphenyl)(diphenyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxybis[(4-methylphenyl)(diphenyl)silane] is a chemical compound known for its unique structural properties and applications in various fields. It is a silane derivative, characterized by the presence of silicon atoms bonded to phenyl and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dioxybis[(4-methylphenyl)(diphenyl)silane] typically involves the reaction of diphenylsilane with 4-methylphenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a metal hydride or an organometallic compound, to facilitate the formation of the desired silane derivative .
Industrial Production Methods
In industrial settings, the production of Dioxybis[(4-methylphenyl)(diphenyl)silane] may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dioxybis[(4-methylphenyl)(diphenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dioxybis[(4-methylphenyl)(diphenyl)silane] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Dioxybis[(4-methylphenyl)(diphenyl)silane] involves its interaction with molecular targets through its silicon atoms and phenyl groups. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved often include the activation of silicon-carbon bonds and the formation of intermediate species that drive the desired reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dioxybis[(4-methylphenyl)(diphenyl)silane] include:
Diphenylsilane: A simpler silane derivative with two phenyl groups.
Tetraphenylsilane: A silane compound with four phenyl groups.
Dimethylsilane: A silane derivative with two methyl groups
Uniqueness
What sets Dioxybis[(4-methylphenyl)(diphenyl)silane] apart is its unique combination of phenyl and methyl groups bonded to silicon. This structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
31952-40-6 |
|---|---|
Fórmula molecular |
C38H34O2Si2 |
Peso molecular |
578.8 g/mol |
Nombre IUPAC |
(4-methylphenyl)-[(4-methylphenyl)-diphenylsilyl]peroxy-diphenylsilane |
InChI |
InChI=1S/C38H34O2Si2/c1-31-23-27-37(28-24-31)41(33-15-7-3-8-16-33,34-17-9-4-10-18-34)39-40-42(35-19-11-5-12-20-35,36-21-13-6-14-22-36)38-29-25-32(2)26-30-38/h3-30H,1-2H3 |
Clave InChI |
JFQAQKCKGOYJGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
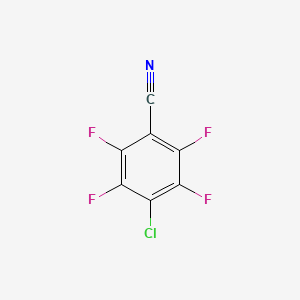
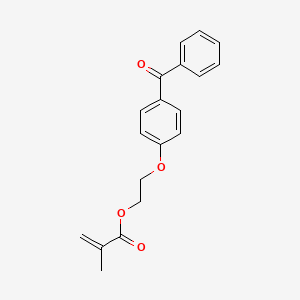
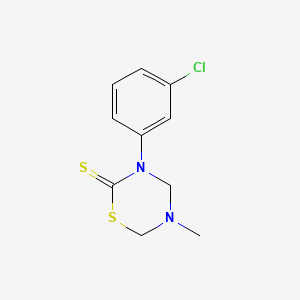
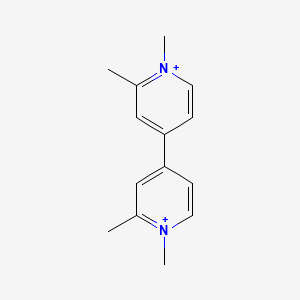
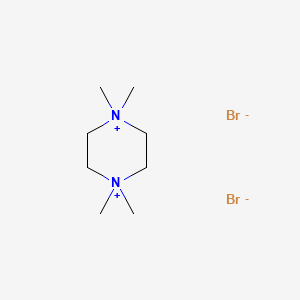
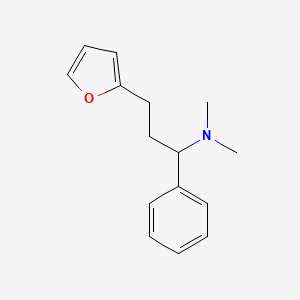
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
